Neodymium(III) sulfate hydrate

Catalog No.
S2867452
CAS No.
101509-27-7
M.F
H8Nd2O13S3
M. Wt
600.72
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neodymium(III) sulfate hydrate

CAS Number

101509-27-7

Product Name

Neodymium(III) sulfate hydrate

IUPAC Name

neodymium(3+);trisulfate;hydrate

Molecular Formula

H8Nd2O13S3

Molecular Weight

600.72

InChI

InChI=1S/2Nd.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6

InChI Key

HZWPRFWCXUKBCY-UHFFFAOYSA-N

SMILES

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3].[Nd+3]

solubility

not available

Neodymium(III) sulfate hydrate is a pink, crystalline solid that serves as a moderately water-soluble and stable source of neodymium(III) ions. It is a key precursor in various industrial and research applications, including the manufacturing of specialty glass and ceramics, high-purity neodymium compounds, and components for advanced electronic materials. Unlike highly hygroscopic salts, its hydrated form offers straightforward handling and storage while providing a reliable route for introducing neodymium into aqueous systems and subsequent high-temperature processes.

Choosing a neodymium precursor is not a trivial decision based on the cation alone; the anion (sulfate vs. chloride or nitrate) and hydration state dictate critical process parameters. Substituting Neodymium(III) sulfate hydrate with anhydrous forms or other salts like Neodymium(III) chloride can lead to significant processing failures. Differences in thermal decomposition pathways affect the final material properties in high-temperature synthesis. Furthermore, the presence of chloride from precursors like NdCl3 can be detrimental in catalytic and electronic applications where chloride ions poison active sites or corrode components. Solubility profiles are also distinct; the unique retrograde solubility of neodymium sulfate is a key process characteristic not shared by the highly soluble chloride or nitrate salts, making them non-interchangeable for applications requiring temperature-controlled precipitation or crystallization.

Predictable, Staged Thermal Decomposition for Controlled Oxide Synthesis

Neodymium(III) sulfate octahydrate exhibits a well-defined, multi-step thermal decomposition profile, providing precise control over the synthesis of intermediate hydrates and the final oxide. The octahydrate begins to lose water around 40-50°C to form the pentahydrate, which is stable up to 145°C. Further heating leads to the dihydrate at 145°C, followed by the anhydrous form at 290°C. Complete decomposition to neodymium oxide (Nd2O3) occurs at temperatures above 900°C. This contrasts with neodymium nitrate hexahydrate, which decomposes to the oxide at a much lower temperature range (around 800°C), and neodymium chloride, which requires specific atmospheric controls to prevent oxychloride formation during thermal processing.

Evidence DimensionThermal Decomposition Stages (to Anhydrous)
Target Compound DataNd2(SO4)3·8H2O → Nd2(SO4)3·5H2O at ~40°C → Nd2(SO4)3·2H2O at 145°C → Nd2(SO4)3 at 290°C
Comparator Or BaselineNeodymium(III) nitrate hexahydrate decomposes directly to oxide at lower temperatures (~800°C). Neodymium(III) chloride requires controlled atmosphere to avoid oxychloride byproduct.
Quantified DifferenceOffers multiple, stable intermediate hydrate phases at specific temperature windows (40-145°C and 145-290°C) not available with nitrate or chloride salts.
ConditionsThermogravimetric Analysis (TGA) under air or inert atmosphere.

This staged decomposition allows for precise control over particle morphology and purity during the calcination process to produce high-quality neodymium oxides and ceramics.

Unique Retrograde Aqueous Solubility for Temperature-Controlled Processing

Unlike most common neodymium salts, Neodymium(III) sulfate exhibits retrograde solubility in water, meaning its solubility decreases as temperature increases. The solubility of the octahydrate drops dramatically from approximately 13.0 g/100g H2O at 0°C to just 1.2 g/100g H2O at 90°C. In contrast, Neodymium(III) chloride is highly soluble in water, and its solubility generally increases with temperature. This unique property of the sulfate allows for process control via thermal cycling, enabling selective precipitation and separation from more soluble impurities, a technique not feasible with chloride or nitrate counterparts.

Evidence DimensionAqueous Solubility vs. Temperature
Target Compound DataSolubility decreases from ~13.0 g/100g H2O at 0°C to 1.2 g/100g at 90°C.
Comparator Or BaselineNeodymium(III) chloride is highly soluble in water, a property that does not decrease with increasing temperature.
Quantified DifferenceOver a 10-fold decrease in solubility from 0°C to 90°C, enabling thermal precipitation.
ConditionsSolubility in deionized water at atmospheric pressure.

This property is a key procurement driver for applications requiring fractional crystallization, purification, or temperature-based control of neodymium ion concentration in solution.

Enables Chloride-Free Pathways for Sensitive Catalytic and Electronic Materials

The use of Neodymium(III) sulfate hydrate provides a chloride-free source of neodymium, which is a critical advantage over Neodymium(III) chloride in many high-performance applications. Chloride ions are known poisons for many catalytic systems and can cause corrosion and performance degradation in electronic components and molten salt electrolysis baths. For example, in the synthesis of Nd-doped catalysts or phosphors, starting with a sulfate precursor ensures the final material is not contaminated with residual chlorides, which can alter catalytic activity or luminescent properties. This makes the sulfate form the preferred precursor where halide contamination is a known failure mode.

Evidence DimensionPotential for Halide Contamination
Target Compound DataZero chloride content by composition.
Comparator Or BaselineNeodymium(III) chloride (NdCl3) inherently introduces chloride ions into the reaction system.
Quantified DifferenceComplete elimination of chloride as a potential contaminant from the primary precursor.
ConditionsSynthesis of catalysts, phosphors, glasses, or materials for electrochemical applications.

For producing high-purity, chloride-sensitive materials, procuring the sulfate salt eliminates a significant source of contamination, improving product performance and reproducibility.

Precursor for High-Purity Neodymium Oxides and Doped Ceramics

Ideal for manufacturing high-purity Nd2O3 powders and Nd-doped ceramics where precise control over calcination temperature and the complete absence of chloride contaminants are required. The well-defined thermal decomposition pathway allows for targeted synthesis of specific oxide morphologies and particle sizes.

Component in Temperature-Controlled Aqueous Precipitation and Crystallization

The compound's unique retrograde solubility makes it the material of choice for processes that rely on thermal cycling to induce selective precipitation. This is valuable for purifying neodymium from solutions containing other rare earths or for creating composite materials where temperature triggers deposition.

Chloride-Free Dopant for Specialty Glasses and Catalysts

Serves as a superior neodymium source for doping specialty glasses, lasers, and catalysts where chloride ions would negatively impact optical properties or catalytic performance. Its use ensures higher product quality and longevity in halide-sensitive systems.

Dates

Last modified: 08-17-2023

Explore Compound Types